molecular formula C8H8BrFO B1331587 2-Fluoro-3-methoxybenzyl bromide CAS No. 447463-56-1

2-Fluoro-3-methoxybenzyl bromide

Cat. No.: B1331587
CAS No.: 447463-56-1
M. Wt: 219.05 g/mol
InChI Key: AFJSFTQVPPXCRQ-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxybenzyl bromide is an organic compound with the molecular formula C8H8BrFO. It is a white crystalline solid primarily used as an intermediate in the synthesis of various organic compounds . The compound is characterized by the presence of a fluorine atom, a methoxy group, and a bromomethyl group attached to a benzene ring, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methoxybenzyl bromide typically involves the bromination of 2-fluoro-3-methoxytoluene. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) under controlled conditions to ensure selective bromination at the benzylic position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, solvent choice, and bromine concentration to achieve high yield and purity. The product is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-methoxybenzyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, forming corresponding substituted products.

    Oxidation: The compound can be oxidized to form 2-fluoro-3-methoxybenzaldehyde or 2-fluoro-3-methoxybenzoic acid under appropriate conditions.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, yielding 2-fluoro-3-methoxytoluene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products:

  • Substituted benzyl derivatives
  • Benzaldehydes and benzoic acids
  • Reduced toluene derivatives

Scientific Research Applications

Organic Chemistry

2-Fluoro-3-methoxybenzyl bromide serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique halogenated structure allows it to participate in various reactions, including:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.
  • Electrophilic Aromatic Substitution : The presence of the fluorine atom can enhance the electrophilicity of the aromatic ring, facilitating further functionalization.

Biological Studies

Research has indicated that compounds similar to this compound exhibit biological activity, which suggests potential applications in pharmacology:

Pharmaceutical Development

In drug discovery, this compound is explored as a lead compound for developing new pharmaceuticals. Its unique structure allows for modifications that may enhance bioactivity and selectivity towards biological targets.

Case Study 1: Synthesis of Antidepressants

A recent study focused on developing novel rapid-acting antidepressants utilizing fluorinated compounds, including derivatives of this compound. The research demonstrated that modifications to the benzyl structure could lead to compounds with sustained efficacy and favorable safety profiles .

Case Study 2: Antimicrobial Screening

Another investigation involved screening halogenated benzyl derivatives for antimicrobial activity against various pathogens. Results indicated that compounds with similar structures to this compound exhibited significant inhibitory effects against bacterial strains, highlighting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxybenzyl bromide primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic center can undergo nucleophilic attack, leading to the formation of various substituted products. The fluorine and methoxy groups influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

  • 2-Fluoro-4-methoxybenzyl bromide
  • 3-Fluoro-4-methoxybenzyl bromide
  • 2-Fluoro-3-methoxybenzyl chloride

Comparison: 2-Fluoro-3-methoxybenzyl bromide is unique due to the specific positioning of the fluorine and methoxy groups, which impart distinct electronic and steric effects. This uniqueness makes it a valuable reagent in selective organic transformations compared to its analogs, which may exhibit different reactivity patterns and selectivity.

Biological Activity

2-Fluoro-3-methoxybenzyl bromide (CAS No. 447463-56-1) is a halogenated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, examining its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a benzyl structure with a fluorine atom and a methoxy group attached to the aromatic ring. Its molecular formula is C9H10BrFC_9H_10BrF and it has a molecular weight of approximately 233.08 g/mol. The presence of halogen atoms (fluorine and bromine) often enhances the lipophilicity and bioactivity of organic compounds, making them valuable in drug discovery.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom can enhance binding affinity due to its electronegativity, while the methoxy group may facilitate interactions through hydrogen bonding or hydrophobic effects. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, studies have shown that halogenated benzyl compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The specific antimicrobial activity of this compound has yet to be fully characterized; however, it is plausible that it possesses similar properties due to its structural characteristics.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can provide insights into its biological activity:

Compound Structure Features Biological Activity
This compoundFluorine and methoxy groupsPotential antimicrobial and anticancer activity
4-Chloro-2-fluoro-3-methoxybenzyl bromideChlorine instead of bromineEnhanced reactivity; potential for similar activities
4-Bromo-2-fluoro-3-methoxybenzyl bromideBromine substituentHigher reactivity; potential for increased bioactivity

The table illustrates how variations in halogenation can influence the biological properties of related compounds.

Case Studies

  • Antimicrobial Activity Study : A study evaluating the antimicrobial efficacy of halogenated benzyl derivatives found that compounds with fluorine substitutions exhibited significant inhibition against Staphylococcus aureus strains. This suggests that this compound may share similar antimicrobial properties, warranting further investigation into its effectiveness against resistant strains.
  • Cytotoxicity Assessment : In vitro studies on structurally related compounds revealed varying degrees of cytotoxicity against human cancer cell lines. For example, derivatives showed IC50 values ranging from 5 µM to 20 µM against breast cancer cells. Such findings indicate that this compound could potentially exhibit cytotoxic effects that merit detailed evaluation.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 2-fluoro-3-methoxybenzyl bromide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via bromination of 2-fluoro-3-methoxybenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). Reaction temperature and stoichiometry significantly impact yield: excess PBr₃ (1.5–2.0 equiv) at 0–5°C minimizes side reactions like oxidation . Solvent choice (e.g., dichloromethane vs. ether) affects reaction kinetics due to polarity differences. Monitor progress via TLC (Rf ~0.4 in hexane:ethyl acetate 9:1) .

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer : Fractional distillation under reduced pressure (e.g., 85–90°C at 15 mmHg) is effective, as demonstrated for structurally similar bromides like 4-fluorobenzyl bromide . For impurities with closer boiling points, silica gel chromatography (hexane:ethyl acetate 95:5) provides higher purity. Post-purification, confirm purity via GC-MS (retention time ~8.2 min, similar to 3,5-bis(trifluoromethyl)benzyl bromide ).

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for distinct methoxy (δ ~3.8 ppm) and benzylic CH₂Br (δ ~4.5 ppm) signals. Fluorine coupling splits adjacent aromatic protons into doublets .
  • GC-MS : Monitor molecular ion [M]⁺ at m/z 232 (calculated for C₈H₇BrFO). Fragmentation patterns should include loss of Br (m/z 153) .

Advanced Research Questions

Q. How do the electronic effects of methoxy and fluorine substituents influence reactivity in nucleophilic substitution (SN₂) reactions?

  • Methodological Answer : The methoxy group’s electron-donating nature increases electron density at the benzyl position, potentially accelerating SN₂ reactions. However, the fluorine’s electron-withdrawing effect may counteract this, requiring computational DFT studies (e.g., Gaussian09 with B3LYP/6-31G*) to map charge distribution . Experimentally, compare reaction rates with analogs like 3-methoxybenzyl bromide to isolate substituent effects .

Q. What stability challenges arise during long-term storage, and how can decomposition be mitigated?

  • Methodological Answer : Hydrolytic degradation is a key risk. Store under anhydrous conditions (argon atmosphere) at –20°C. Monitor bromide ion release via capillary electrophoresis (LOD: 0.1 ppm) . Decomposition products (e.g., 2-fluoro-3-methoxybenzyl alcohol) can be quantified using HPLC with a C18 column (acetonitrile:water 70:30) .

Q. How can computational modeling predict catalytic behavior in cross-coupling reactions?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) can model interactions with palladium catalysts. Focus on steric hindrance from the methoxy group and electronic effects on oxidative addition efficiency. Validate predictions via Suzuki-Miyaura coupling with phenylboronic acid, comparing yields to computational activation energies .

Q. Analytical and Contradiction Resolution

Q. How to resolve co-elution of byproducts in chromatographic analysis?

  • Methodological Answer : Use orthogonal methods: Pair GC-MS with reverse-phase HPLC (e.g., Zorbax Eclipse XDB-C18) to separate species with similar volatilities. For halogenated byproducts, ion chromatography can detect bromide ions (retention time ~4.3 min) .

Q. How to validate conflicting NMR assignments for aromatic protons?

  • Methodological Answer : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare experimental shifts with computed values (ChemDraw or ACD/Labs). For example, the fluorine atom’s para position splits H-4 and H-6 into distinct doublets (J ≈ 8–10 Hz) .

Properties

IUPAC Name

1-(bromomethyl)-2-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJSFTQVPPXCRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650494
Record name 1-(Bromomethyl)-2-fluoro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447463-56-1
Record name 1-(Bromomethyl)-2-fluoro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-methoxybenzyl bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Triphenylphosphine (11.1 g) was added to a solution of the subtitle product of step ii) (5.0 g) in DCM (200 ml) followed by the portionwise addition of carbon tetrabromide (14.0 g). The reaction was stirred for 4 h before the addition of further triphenylphosphine (2.0 g) and carbon tetrabromide (2.0 g) and stirring maintained for 1 h. The mixture was concentrated to 30 ml volume and diluted in Et2O (300 ml). The solid precipitate was filtered and washed with Et2O (3×) and the filtrate concentrated in vacuo. The residue was purified by column chromatography (10% Et2O/iso-hexane) to afford the subtitle compound as a clear oil. Yield: 5.2 g.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Fluoro-3-methoxybenzyl bromide
2-Fluoro-3-methoxybenzyl bromide
2-Fluoro-3-methoxybenzyl bromide
2-Fluoro-3-methoxybenzyl bromide
2-Fluoro-3-methoxybenzyl bromide
2-Fluoro-3-methoxybenzyl bromide

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